molecular formula C6H11N3O B1327130 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine CAS No. 1042505-40-7

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No.: B1327130
CAS No.: 1042505-40-7
M. Wt: 141.17 g/mol
InChI Key: WBHVOQXHRCGQTP-UHFFFAOYSA-N
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Description

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

Compounds related to 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine have been studied for their interesting chemical reactions. For instance, Jäger et al. (2002) explored a ring-fission and C–C bond cleavage reaction with N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, showing the complexity and versatility of these compounds in chemical synthesis (Jäger et al., 2002).

Corrosion Inhibition

1,3,4-oxadiazole derivatives, closely related to the compound , have been studied for their corrosion inhibition properties. A study by Ammal et al. (2018) on benzimidazole bearing 1,3,4-oxadiazoles showed their effectiveness in inhibiting corrosion on mild steel surfaces, highlighting their potential in industrial applications (Ammal et al., 2018).

Reaction with Hydroxylamine

Suyama et al. (1994) investigated the reaction of compounds containing the 1,2,4-oxadiazole ring with hydroxylamine, demonstrating the chemical reactivity and potential for creating new derivatives (Suyama et al., 1994).

Histamine H3 Receptor Antagonists

Novel 1,2,4-oxadiazoles, which share a structural similarity with the compound , have been developed as potent and selective histamine H3 receptor antagonists. A study by Clitherow et al. (1996) highlighted their potential in pharmacological applications (Clitherow et al., 1996).

Synthesis and Characterization

Research by Shimoga et al. (2018) focused on the synthesis and characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound structurally related to this compound. This work contributes to understanding the properties and potential applications of such compounds (Shimoga et al., 2018).

Antimicrobial Studies

Khalid et al. (2016) synthesized and evaluated N-substituted derivatives of 1,3,4-oxadiazoles for their antimicrobial properties, illustrating the biological activity and potential therapeutic applications of these compounds (Khalid et al., 2016).

Biochemical Analysis

Biochemical Properties

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the stabilization of enzyme-substrate complexes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can modulate the expression of genes related to the p53 signaling pathway, thereby affecting cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition results in the accumulation of neurotransmitters, which can have various physiological effects. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular morphology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive functions and reduce oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites . The compound also influences the activity of cofactors, such as NADH and FADH2, which are essential for cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been found to interact with membrane transporters, such as P-glycoprotein, which facilitate its uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the brain and liver .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments . In the mitochondria, it can influence mitochondrial respiration and ATP production, thereby affecting overall cellular energy metabolism .

Properties

IUPAC Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-5-8-6(4-7-2)10-9-5/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVOQXHRCGQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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